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Compound of Interest

Compound Name: 4-Bromo-1-methylpiperidine

Cat. No.: B1279848

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methylpiperidine (CAS No. 76444-51-4) is a versatile heterocyclic building block
of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a
piperidine ring with a bromine atom at the 4-position, provides a key site for synthetic
modification. The carbon-bromine bond is amenable to a variety of transformations, including
nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, making it an
invaluable intermediate for the synthesis of complex molecules and potential pharmaceutical
candidates.[1] This document provides detailed protocols for several key reactions, along with
representative data and workflow visualizations to guide researchers in its application.

Physicochemical Properties:

Molecular Formula: CeH12BrN[1]

Molecular Weight: 178.07 g/mol [1]

Appearance: Colorless to pale yellow liquid or solid[1]

Boiling Point: ~174.8 °C at 760 mmHg

General Reactivity of 4-Bromo-1-methylpiperidine
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The primary mode of reactivity for 4-Bromo-1-methylpiperidine involves the displacement of
the bromide, a good leaving group. This can be achieved through several powerful synthetic

methods as illustrated below.
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Figure 1: Key synthetic transformations of 4-Bromo-1-methylpiperidine.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling
an organoboron species with an organic halide.[2][3] This reaction is particularly useful for
synthesizing 4-aryl-1-methylpiperidines, a common scaffold in pharmacologically active

compounds.

Data Presentation: Representative Suzuki-Miyaura
Couplings
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Entry Arylboronic Acid Product Typical Yield (%)
S 1-Methyl-4-
1 Phenylboronic acid o 85-95
phenylpiperidine
4- 4-(4-

2 Methoxyphenylboronic ~ Methoxyphenyl)-1- 80-92
acid methylpiperidine
3-Pyridinylboronic 1-Methyl-4-(pyridin-3-

3 .y Y _ y Py 75-88
acid yl)piperidine
4-Fluorophenylboronic  4-(4-Fluorophenyl)-1-

4 pheny ( phenyl) 82.94

acid methylpiperidine

Note: Yields are representative and highly dependent on specific reaction conditions, catalyst,
ligand, and base selection. Optimization is recommended.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling

This protocol is a generalized procedure based on standard Suzuki-Miyaura reaction
conditions.[4][5][6]

Materials:

4-Bromo-1-methylpiperidine

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, Cs2C0s3, K3PO4, 2-3 equivalents)

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water (e.g., 4:1 ratio)

Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:
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To an oven-dried Schlenk flask, add the arylboronic acid (1.1 equiv.), the base (2.0 equiv.),
and the palladium catalyst (3 mol%).

Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
Add the anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

Stir the mixture for 10-15 minutes at room temperature.

Add 4-Bromo-1-methylpiperidine (1.0 equiv.) to the reaction mixture.

Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or
LC-MS.

Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa4),
filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
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Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, reacting an
aryl or heteroaryl halide with an amine.[7][8] This is a direct route to synthesizing various 4-
amino-1-methylpiperidine derivatives, which are important for tuning the physicochemical
properties of drug candidates.[9][10]

Data Presentation: Representative Buchwald-Hartwig
Aminations

Entry Amine Product Typical Yield (%)

. 4-(1-Methylpiperidin-
1 Morpholine ] 80-95
4-yl)morpholine

N-(1-Methylpiperidin-

2 Aniline N 70-85
4-yhaniline
N-Benzyl-1-

3 Benzylamine methylpiperidin-4- 75-90
amine

L 1-Methyl-4-(piperidin-
4 Piperidine T 85-96
1-yl)piperidine

Note: Yields are representative. The choice of ligand (e.g., BINAP, XPhos, dppf) is critical and
must be optimized for each substrate combination.[11]

Experimental Protocol: General Procedure for
Buchwald-Hartwig Amination

This protocol is a generalized procedure based on standard Buchwald-Hartwig amination
conditions.[11][12]

Materials:
e 4-Bromo-1-methylpiperidine

e Primary or secondary amine (1.1 - 1.5 equivalents)
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Palladium precursor (e.g., Pdz(dba)s, Pd(OACc)z, 1-4 mol%)
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.2 - 1.5x mol of Pd)
Base (e.g., NaOt-Bu, KzPOs, LHMDS, 1.4 - 2.0 equivalents)
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base
under an inert atmosphere.

Seal the vessel, and evacuate and backfill with an inert gas (repeat this cycle three times).

Add the anhydrous solvent via syringe, followed by the amine (if liquid) or a solution of the
amine (if solid).

Stir the mixture at room temperature for 15-20 minutes to pre-form the catalyst.
Add 4-Bromo-1-methylpiperidine (1.0 equiv.) to the reaction mixture.

Heat the mixture to 80-110 °C, with vigorous stirring, for 4-24 hours. Monitor reaction
progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH2Clz) and filter through a
pad of Celite to remove palladium residues.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate (NazS0Oa4), filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography or crystallization.
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Figure 3: Experimental workflow for Buchwald-Hartwig amination.
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Nucleophilic Substitution with
Alkoxides/Phenoxides

A straightforward method for forming C-O bonds is the direct nucleophilic substitution of the
bromide with an oxygen-based nucleophile, such as a sodium or potassium alkoxide or
phenoxide. This reaction typically proceeds via an Sn2 mechanism.

Data Presentation: Representative Nucleophilic

Substitutions
Entry Nucleophile Product Typical Yield (%)
_ , 1-Methyl-4-
1 Sodium phenoxide o 60-80
phenoxypiperidine
] ) 4-Methoxy-1-
2 Sodium methoxide T 70-85
methylpiperidine
Potassium tert- 4-(tert-Butoxy)-1-
3 _ T 50-70
butoxide methylpiperidine
_ 4-(4-
Sodium 4-
4 ] Chlorophenoxy)-1- 65-82
chlorophenoxide o
methylpiperidine

Note: Yields can be influenced by solvent, temperature, and the presence of potential
elimination side-products, especially with sterically hindered bases.

Experimental Protocol: General Procedure for O-
Arylation/Alkylation

This protocol is a generalized procedure based on standard Williamson ether synthesis
conditions.

Materials:

e 4-Bromo-1-methylpiperidine
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Alcohol or Phenol (1.0 - 1.2 equivalents)
Strong base (e.g., NaH, KOt-Bu, 1.1 - 1.3 equivalents)
Anhydrous polar aprotic solvent (e.g., DMF, THF, DMSO)

Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol
(1.1 equiv.) and the anhydrous solvent (e.g., THF).

Cool the solution to 0 °C in an ice bath.
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

Add 4-Bromo-1-methylpiperidine (1.0 equiv.) to the solution, either neat or dissolved in a
small amount of the reaction solvent.

Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor reaction progress by
TLC or LC-MS.

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of
water.

Dilute with diethyl ether or ethyl acetate and wash with water (2x) and brine (1x).

Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography.
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Figure 4: Experimental workflow for nucleophilic substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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